8-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
CAS No.:
Cat. No.: VC16237785
Molecular Formula: C7H5N3O3
Molecular Weight: 179.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5N3O3 |
|---|---|
| Molecular Weight | 179.13 g/mol |
| IUPAC Name | 8-hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H5N3O3/c11-4-2-1-3-10-5(4)8-9-6(10)7(12)13/h1-3,11H,(H,12,13) |
| Standard InChI Key | AHXHHQNFVHUQSJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C(=NN=C2C(=O)O)C(=C1)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
8-Hydroxy-[1, triazolo[4,3-a]pyridine-3-carboxylic acid (CAS: 1781156-95-3) is defined by the molecular formula C₇H₅N₃O₃ and a molecular weight of 179.13 g/mol . Its IUPAC name systematically describes the fused triazole and pyridine rings, with substituents at the 3- and 8-positions (carboxylic acid and hydroxyl groups, respectively). The SMILES notation O=C(O)C1=NN=C2/C(O)=C\C=C/N12 provides a precise two-dimensional representation of its structure .
Table 1: Key Molecular Descriptors
Structural Analysis
The compound’s planar fused-ring system enables π-π stacking interactions, while the hydroxyl and carboxylic acid groups introduce hydrogen-bonding capabilities. These features are critical for potential receptor binding, as observed in structurally related triazolopyridines . X-ray crystallography data for analogous compounds (e.g., triazolo[4,3-a]pyrimidines) reveal coplanar triazole and heteroaromatic rings, suggesting similar conformational stability in this derivative .
Synthesis and Preparation
Challenges in Synthesis
Key challenges include:
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Regioselectivity: Ensuring correct positioning of substituents during cyclization.
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Stability of functional groups: Preventing decarboxylation or oxidation of the carboxylic acid and hydroxyl groups under harsh reaction conditions .
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Yield optimization: Reported yields for related triazolopyridines range from 51% to 75%, suggesting room for improvement .
Physicochemical Properties
Solubility and Stability
The compound’s solubility is influenced by its ionizable groups:
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Aqueous solubility: Moderate in basic pH due to deprotonation of the carboxylic acid group (pKa ≈ 2–3) and hydroxyl group (pKa ≈ 10).
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Organic solvents: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in nonpolar solvents.
Stability studies on analogs suggest susceptibility to photodegradation, necessitating storage in amber containers under inert atmospheres .
Research Gaps and Future Directions
Unanswered Questions
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Biological activity: No in vitro or in vivo data specific to this compound are available.
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Synthetic scalability: Current protocols for analogs require optimization for industrial-scale production.
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Structure-Activity Relationships (SAR): The impact of the hydroxyl and carboxylic acid groups on potency remains unexplored.
Recommended Studies
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In vitro screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activity using standardized assays.
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ADMET profiling: Assess absorption, distribution, and toxicity in preclinical models.
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Crystallographic analysis: Resolve the three-dimensional structure to guide drug design.
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